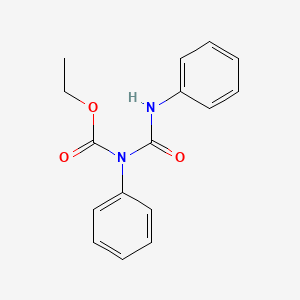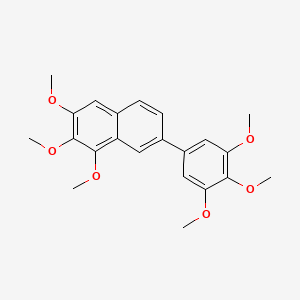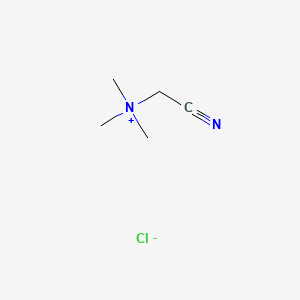
(Cyanomethyl)trimethylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Cyanomethyl)trimethylammonium chloride is a quaternary ammonium compound with the chemical formula C₅H₁₂ClN. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
(Cyanomethyl)trimethylammonium chloride can be synthesized through several methods. One common method involves the reaction of trimethylamine with cyanomethyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as acetone, with the presence of a base like sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through crystallization or distillation processes .
化学反应分析
Types of Reactions
(Cyanomethyl)trimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanomethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted ammonium compounds, while oxidation and reduction can lead to the formation of different organic molecules .
科学研究应用
(Cyanomethyl)trimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is utilized in the study of cellular processes and as a component in certain biochemical assays.
作用机制
The mechanism by which (Cyanomethyl)trimethylammonium chloride exerts its effects involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes, altering their activity and affecting cellular pathways .
相似化合物的比较
Similar Compounds
(3-Acrylamidopropyl)trimethylammonium chloride: This compound is similar in structure but contains an acrylamide group, which gives it different reactivity and applications.
(Methacryloyloxy)ethyl trimethylammonium chloride: Another similar compound with a methacryloyloxy group, used in polymer synthesis and as an antimicrobial agent.
Uniqueness
(Cyanomethyl)trimethylammonium chloride is unique due to its cyanomethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts where other quaternary ammonium compounds may not be as effective .
属性
CAS 编号 |
6340-35-8 |
|---|---|
分子式 |
C5H11ClN2 |
分子量 |
134.61 g/mol |
IUPAC 名称 |
cyanomethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C5H11N2.ClH/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
JWTUJDAWIIWMLT-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CC#N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrazino[2,3-d][1,2,3]triazine](/img/structure/B14735283.png)
![(1R,4S,5R,6R,9S,10S)-5,13-bis(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-6-ol](/img/structure/B14735284.png)
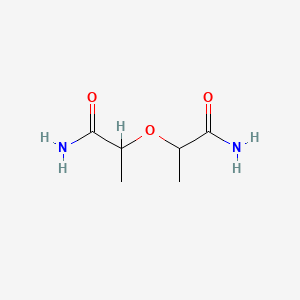
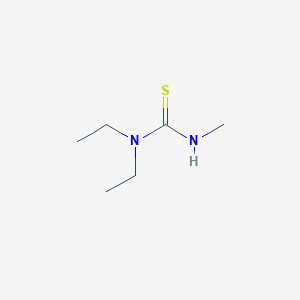
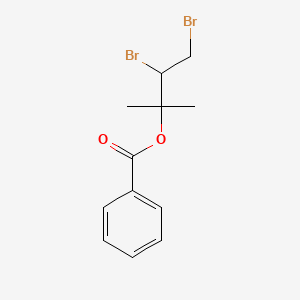

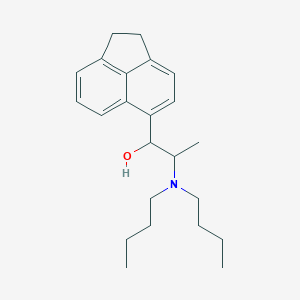
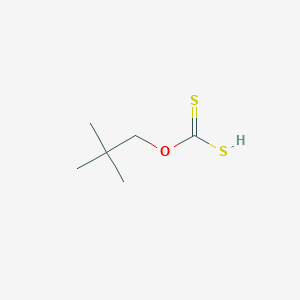
![2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane](/img/structure/B14735341.png)
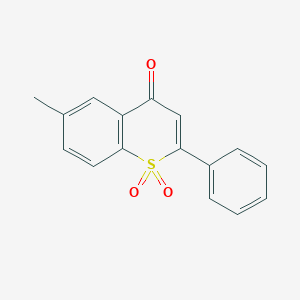
![6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14735360.png)
